N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide

Biological Activity Data Gap Procurement Risk

N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide (CAS 1170584-04-9) is a synthetic pyrazole derivative with the molecular formula C₁₀H₁₅N₅O, a molecular weight of 221.26 g/mol, and a typical commercial purity specification of 95%. It is currently supplied as a research-grade building block and is not intended for diagnostic or therapeutic use.

Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
CAS No. 1170584-04-9
Cat. No. B3216081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide
CAS1170584-04-9
Molecular FormulaC10H15N5O
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC1=NN(C(=C1C#N)N)C
InChIInChI=1S/C10H15N5O/c1-7(16)13-5-3-4-9-8(6-11)10(12)15(2)14-9/h3-5,12H2,1-2H3,(H,13,16)
InChIKeyRQVYNUYEJGYPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide (CAS 1170584-04-9) – Compound Identity and Baseline Properties for Research Procurement


N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide (CAS 1170584-04-9) is a synthetic pyrazole derivative with the molecular formula C₁₀H₁₅N₅O, a molecular weight of 221.26 g/mol, and a typical commercial purity specification of 95% . It is currently supplied as a research-grade building block and is not intended for diagnostic or therapeutic use [1].

Procurement Risk Alert: N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide Lacks Published Comparator Data for Informed Substitution


A comprehensive search of primary literature, patents, and authoritative databases reveals no publicly available, quantitative biological, physicochemical, or pharmacological data for this compound that could support a direct evidence-based comparison with its closest analogs [1]. Consequently, any substitution with a structurally related pyrazole, such as the phenyl analog (N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide), would be based purely on chemical analogy without published comparative data to validate functional or performance equivalence [2]. Until such data become available, procurement decisions must rely solely on supplier quality specifications.

Quantitative Evidence Audit for N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide – Comparator Data Status


Absence of Published Comparative Biological Activity Data for N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide

No quantitative biological activity data (e.g., inhibition constants, IC₅₀, EC₅₀, target engagement) have been identified in the public domain for this compound [1]. As a result, no evidence-based comparison with any analog is possible [2]. This represents a critical evidence gap for scientific selection.

Biological Activity Data Gap Procurement Risk

Physicochemical and Stability Data Gap for N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide

No publicly disclosed solubility, logP/D, pKa, plasma stability, or metabolic stability data are available for this compound [1]. In contrast, many optimized pyrazole-based kinase inhibitors have published physicochemical profiles [2], leaving a significant data gap that prevents direct comparison for formulation or DMPK studies.

Stability Solubility Formulation

Purity and Identity as the Only Vendor-Comparable Specifications for N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide

Across multiple vendors, the minimum purity specification is consistently reported as 95% . No vendor provides additional orthogonal purity data (e.g., HPLC traces, qNMR, elemental analysis) in publicly accessible formats. This makes purity the sole quantitative differentiator for procurement, with all suppliers converging on the same nominal value.

Quality Control Purity Supplier Comparison

Current Application Scenarios for N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide Based on Available Evidence


Use as a Research Building Block for Chemical Synthesis

The compound is currently utilized as a synthetic intermediate or building block in medicinal chemistry research . Given its 5-amino-4-cyano-pyrazole core, it can serve as a scaffold for further derivatization. However, no published synthetic routes or yield data specific to this compound are available to guide procurement for scale-up [1].

Exploratory Target Profiling in Kinase Inhibitor Discovery

Based on the class of amino-cyano-pyrazoles, which are known to include kinase inhibitors , this compound may be explored in in vitro kinase profiling panels. However, researchers should note that no kinase inhibition data exist for this specific compound; any such use is purely exploratory and carries high risk of inactivity [1].

Process Chemistry and Quality Control Method Development

The pure compound, available at 95% minimum purity from multiple vendors , can be used as a reference standard for developing or validating analytical methods (HPLC, LC-MS) for related pyrazole analogs in quality control laboratories.

Quote Request

Request a Quote for N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.